molecular formula C16H17NO6S B3071146 ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine CAS No. 1008052-20-7

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Cat. No.: B3071146
CAS No.: 1008052-20-7
M. Wt: 351.4 g/mol
InChI Key: QUWHLOBHPRYVHJ-UHFFFAOYSA-N
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Description

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is a synthetic organic compound characterized by the presence of a sulfonyl group attached to an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with 4-bromophenylsulfonyl chloride in the presence of a base such as potassium carbonate. This reaction yields 4-(2-methoxyphenoxy)phenylsulfonyl chloride.

    Coupling with Alanine: The phenoxy intermediate is then coupled with alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-(2-hydroxyphenoxy)phenylsulfonylalanine.

    Reduction: Formation of 4-(2-methoxyphenoxy)phenylsulfidealanine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxy and methoxy groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ((4-(2-Hydroxyphenoxy)phenyl)sulfonyl)alanine
  • ((4-(2-Methoxyphenoxy)phenyl)sulfide)alanine
  • ((4-(2-Methoxyphenoxy)phenyl)thio)alanine

Uniqueness

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is unique due to the presence of both a methoxy group and a sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHLOBHPRYVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241950
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008052-20-7
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008052-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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